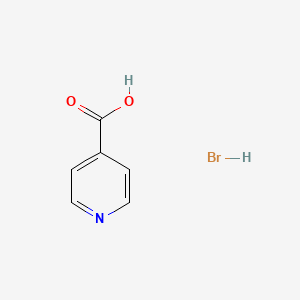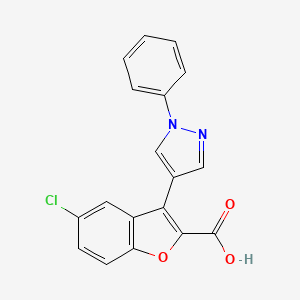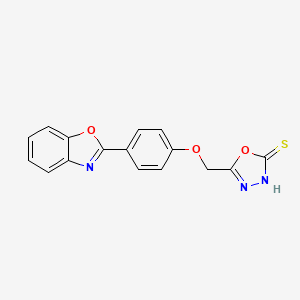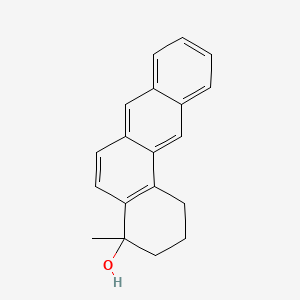
4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracen-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracen-4-ol is an organic compound with the molecular formula C19H18O It is a derivative of benzanthracene, a polycyclic aromatic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracen-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts alkylation, where a methyl group is introduced to the benzanthracene core. This reaction often requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and stringent control of temperature and pressure.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracen-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives.
Applications De Recherche Scientifique
4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracen-4-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in cancer research.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracen-4-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenz(a)anthracene: A closely related compound with similar structural features.
1,2,3,4-Tetrahydrobenz(a)anthracene: Another derivative of benzanthracene with different substitution patterns.
Benz(a)anthracene: The parent compound from which these derivatives are synthesized.
Uniqueness
4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracen-4-ol is unique due to the presence of both a methyl group and a hydroxyl group, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interactions with biological targets.
Propriétés
Numéro CAS |
94849-74-8 |
|---|---|
Formule moléculaire |
C19H18O |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
4-methyl-2,3-dihydro-1H-benzo[a]anthracen-4-ol |
InChI |
InChI=1S/C19H18O/c1-19(20)10-4-7-16-17-12-14-6-3-2-5-13(14)11-15(17)8-9-18(16)19/h2-3,5-6,8-9,11-12,20H,4,7,10H2,1H3 |
Clé InChI |
GOJVJDUILBWCPW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2=C1C=CC3=CC4=CC=CC=C4C=C23)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


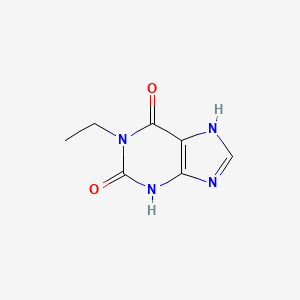
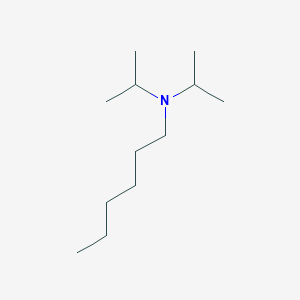
![1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14342352.png)

![N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea](/img/structure/B14342372.png)
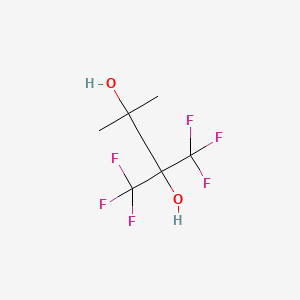
![N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide](/img/structure/B14342390.png)
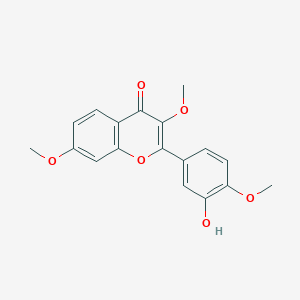
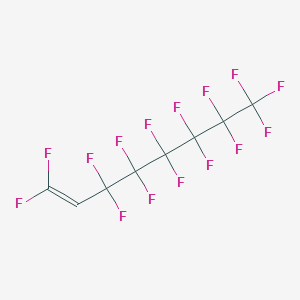
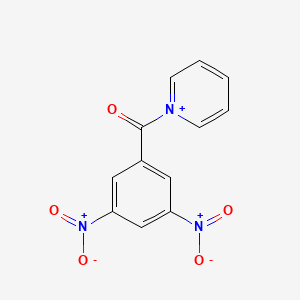
![2-[(Heptadecafluorooctyl)(methyl)amino]ethyl prop-2-enoate](/img/structure/B14342397.png)
